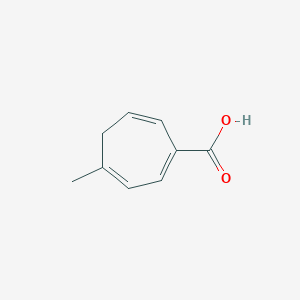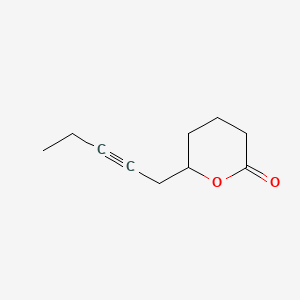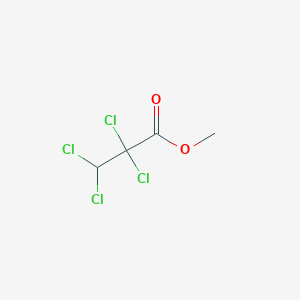![molecular formula C22H14N2 B14698701 [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile CAS No. 21870-74-6](/img/structure/B14698701.png)
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with diphenylmethylidene and propanedinitrile groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile typically involves the reaction of cyclohexa-2,5-dien-1-one with diphenylmethane and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a series of condensation and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, amides, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, dyes, and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Known for its use in dyes and pigments.
[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate: Studied for its biological activities and potential therapeutic applications.
Uniqueness
[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21870-74-6 |
|---|---|
Formule moléculaire |
C22H14N2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-benzhydrylidenecyclohexa-2,5-dien-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C22H14N2/c23-15-21(16-24)17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H |
Clé InChI |
LQNVRIRSWMFHKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C=CC(=C(C#N)C#N)C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


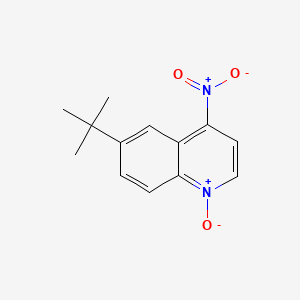
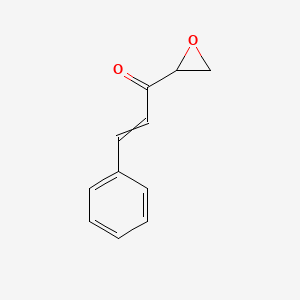
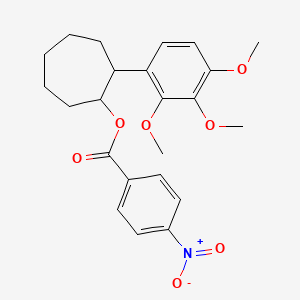
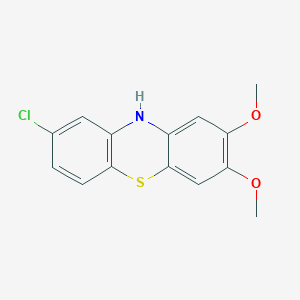
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
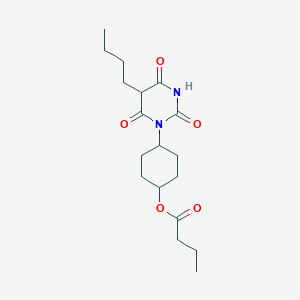
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
